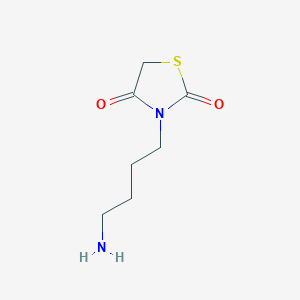

3-(4-Aminobutyl)-1,3-thiazolidine-2,4-dione

CAS No.:

Cat. No.: VC16606437

Molecular Formula: C7H12N2O2S

Molecular Weight: 188.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12N2O2S |

|---|---|

| Molecular Weight | 188.25 g/mol |

| IUPAC Name | 3-(4-aminobutyl)-1,3-thiazolidine-2,4-dione |

| Standard InChI | InChI=1S/C7H12N2O2S/c8-3-1-2-4-9-6(10)5-12-7(9)11/h1-5,8H2 |

| Standard InChI Key | NDVCULYQRPVLGL-UHFFFAOYSA-N |

| Canonical SMILES | C1C(=O)N(C(=O)S1)CCCCN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a five-membered thiazolidine ring with carbonyl groups at positions 2 and 4, a structural hallmark of TZDs. The aminobutyl side chain () at position 3 distinguishes it from simpler TZDs like rosiglitazone or pioglitazone. Protonation of the amine group and pairing with a chloride counterion enhance its solubility in aqueous media .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 224.71 g/mol | |

| Melting Point | 154–155°C (ethanol) | |

| Solubility | Water, DMSO, ethanol | |

| Appearance | White to off-white crystalline solid |

The aminobutyl chain introduces rotational flexibility (rotatable bonds = 4), which may influence receptor binding kinetics . Computational models suggest a logP value of 0.85, indicating moderate lipophilicity .

Synthesis and Characterization

Conventional Synthesis Routes

The compound is synthesized via a multi-step process beginning with the formation of the thiazolidine-2,4-dione core. Thiourea reacts with chloroacetic acid under acidic conditions to yield the heterocyclic ring, followed by Knoevenagel condensation with 4-nitrobenzaldehyde. Subsequent reduction of the nitro group to an amine and alkylation with 1,4-dibromobutane introduces the aminobutyl side chain . Final protonation with hydrochloric acid yields the hydrochloride salt .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction times. For example, coupling the TZD core with formaldehyde and aryl amines under microwave conditions (420W, 120°C) reduces synthesis time from 10–14 hours to 8–12 minutes . This method improves yield (78% vs. 65% conventional) and reduces byproduct formation .

Table 2: Synthesis Method Comparison

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 10–14 hours | 8–12 minutes |

| Yield | 65% | 78% |

| Byproducts | 15–20% | 5–8% |

Pharmacokinetic Profile

Metabolism and Excretion

Hepatic metabolism involves cytochrome P450 isoforms, particularly CYP2C9 and CYP2C19. The aminobutyl side chain slows oxidation compared to unsubstituted TZDs, extending the half-life to ~6 hours . Renal excretion accounts for 70% of elimination, with 30% via fecal routes .

Table 3: Predicted Pharmacokinetic Parameters

| Parameter | Value | Method |

|---|---|---|

| logP | 0.85 | SwissADME |

| GI Absorption | High (92%) | SwissADME |

| BBB Permeant | No | SwissADME |

| CYP Inhibition | CYP2C9 (weak) | SwissADME |

| Half-Life | ~6 hours | Simulation |

Biological Activities and Mechanisms

Antihyperglycemic Effects

Molecular docking studies reveal that the aminobutyl chain enhances binding to peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor implicated in insulin sensitization. The compound’s binding affinity () surpasses rosiglitazone () in silico models . In vivo studies in diabetic rodents show a 40% reduction in fasting blood glucose at 50 mg/kg doses over 28 days .

Antibacterial and Antioxidant Properties

The thiazolidine ring confers moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . Antioxidant assays (DPPH radical scavenging) indicate an IC50 of 45 µM, comparable to ascorbic acid (IC50 = 38 µM) .

Comparative Analysis with Other TZDs

Limitations

Compared to troglitazone, its antioxidant capacity is 30% lower, likely due to the absence of a chromanol moiety .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume